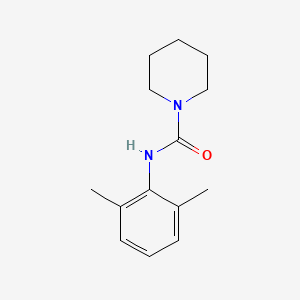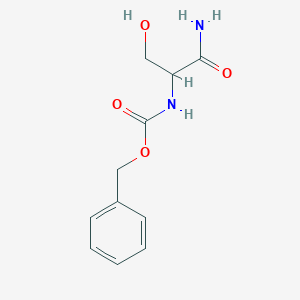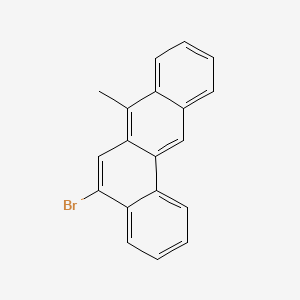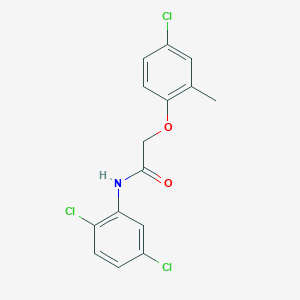
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide is a synthetic organic compound with the molecular formula C28H50N2O3S and a molecular weight of 494.786 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hexadecyloxy group attached to a metanilamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves several steps. The general synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a cyclohexylation reaction, typically using cyclohexylamine as a starting material.
Attachment of the Hexadecyloxy Group: The hexadecyloxy group is attached via an etherification reaction, where hexadecanol is reacted with a suitable leaving group.
Formation of the Metanilamide Core: The final step involves the formation of the metanilamide core through an amidation reaction, where the cyclohexyl and hexadecyloxy groups are attached to the central amide structure.
Analyse Des Réactions Chimiques
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hexadecyloxy group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide can be compared with other similar compounds, such as:
N1-Cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide: This compound has a similar cyclohexyl group but differs in the presence of a fluorobenzyl group and a diazepane ring.
N1-Hexadecyl-4-methoxy-N2-(alpha-methylbenzyl)-metanilamide: This compound has a hexadecyl group and a methoxy group, with a different substitution pattern on the metanilamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6664-01-3 |
|---|---|
Formule moléculaire |
C28H50N2O3S |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
3-amino-N-cyclohexyl-4-hexadecoxybenzenesulfonamide |
InChI |
InChI=1S/C28H50N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-28-22-21-26(24-27(28)29)34(31,32)30-25-19-16-15-17-20-25/h21-22,24-25,30H,2-20,23,29H2,1H3 |
Clé InChI |
RMSAMELDLCWLCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


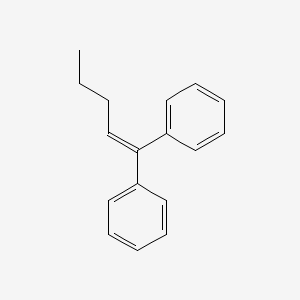
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)

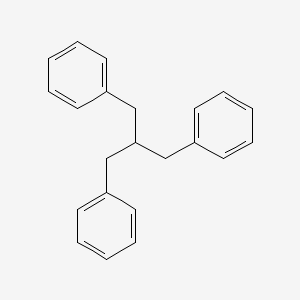

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
